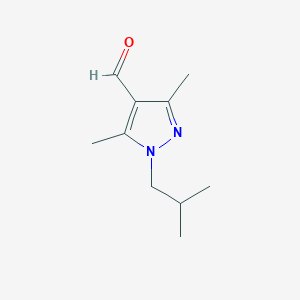

3,5-Dimethyl-1-(2-methylpropyl)pyrazol-4-carbaldehyd

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

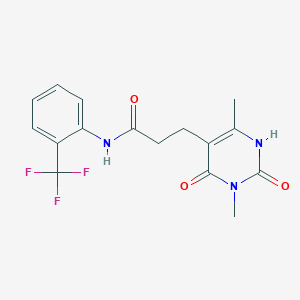

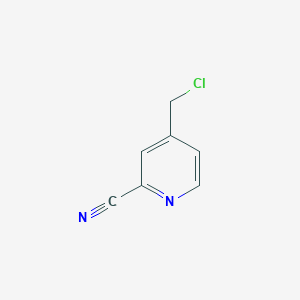

The compound “3,5-Dimethyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde” belongs to the class of organic compounds known as pyrazole carboxylic acids and derivatives . These are heterocyclic compounds containing a pyrazole ring in which a hydrogen atom is replaced by a carboxylic acid group .

Synthesis Analysis

The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis of a similar compound, 1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, has been reported .Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . It is presumed that electrophilic substitution in the molecule occurs at the nitrogen atom to give ammonium ion, which hampers formylation at the 4 position .Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

Pyrazole haben eine breite Palette von Anwendungen in der medizinischen Chemie . Sie werden als Gerüste bei der Synthese von bioaktiven Chemikalien verwendet . Es wurde festgestellt, dass sie zahlreiche biologische Eigenschaften aufweisen, darunter antibakterielle, entzündungshemmende, anticancerogene, analgetische, Antikonvulsiva, Anthelminthika und antioxidative Aktivitäten .

Arzneimittelforschung

Im Bereich der Arzneimittelforschung werden Pyrazole aufgrund ihrer vielfältigen biologischen Aktivitäten häufig verwendet . Sie können mit verschiedenen Strategien synthetisiert werden und waren Gegenstand vieler Techniken .

Agrochemie

Pyrazole finden auch Anwendungen in der Agrochemie . Ihre herbiziden Eigenschaften machen sie in diesem Bereich nützlich .

Koordinationschemie

In der Koordinationschemie werden Pyrazole als Liganden verwendet . Sie sind Vorläufer einer Vielzahl von Liganden, die in der Koordinationschemie umfassend untersucht werden .

Organometallische Chemie

Pyrazole werden auch in der organometallischen Chemie verwendet . Sie sind an der Synthese von Trispyrazolylborat, Trispyrazolylmethan und Pyrazolyldiphosphin beteiligt .

Blockiermittel für Isocyanate

3,5-Dimethylpyrazol hat sich als Blockiermittel für Isocyanate bewährt . Dies könnte möglicherweise ein Anwendungsbereich für „3,5-Dimethyl-1-(2-methylpropyl)pyrazol-4-carbaldehyd“ sein.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that pyrazole derivatives, such as 3,5-dimethylpyrazole, have been used as blocking agents for isocyanates . This suggests that the compound may interact with isocyanates or related molecules in biological systems.

Mode of Action

It is known that 3,5-dimethylpyrazole acts as a blocking agent for isocyanates . This suggests that the compound may interact with its targets by blocking their activity, thereby preventing them from participating in their usual biochemical reactions.

Biochemical Pathways

Given its potential role as a blocking agent for isocyanates , it may impact pathways involving these compounds. Isocyanates are involved in various biological processes, including the synthesis of polyurethane polymers and certain pharmaceuticals.

Result of Action

Given its potential role as a blocking agent for isocyanates , it may prevent these compounds from participating in their usual biochemical reactions, thereby altering cellular processes.

Eigenschaften

IUPAC Name |

3,5-dimethyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-7(2)5-12-9(4)10(6-13)8(3)11-12/h6-7H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKZBHXBLASRPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(C)C)C)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1,3-Dioxoisoindol-2-yl)methyl 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2462019.png)

![3-(3,5-difluorophenyl)-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2462022.png)

![methyl 1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2462024.png)

![1-(7-Ethoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2462030.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-ethoxybenzamide](/img/structure/B2462031.png)

![2-[(3,5-Difluorophenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2462033.png)